molecular formula C13H12N2O3 B5784207 (E)-N'-(1-(furan-2-yl)ethylidene)-2-hydroxybenzohydrazide

(E)-N'-(1-(furan-2-yl)ethylidene)-2-hydroxybenzohydrazide

Cat. No.: B5784207
M. Wt: 244.25 g/mol
InChI Key: SAAKJRIRVVWIER-NTEUORMPSA-N
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Description

(E)-N’-(1-(furan-2-yl)ethylidene)-2-hydroxybenzohydrazide is an organic compound that features a furan ring and a benzohydrazide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(1-(furan-2-yl)ethylidene)-2-hydroxybenzohydrazide typically involves the condensation of 2-hydroxybenzohydrazide with 2-acetylfuran under acidic conditions. The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or acetic acid, which facilitates the formation of the desired product through an aldol condensation reaction .

Industrial Production Methods

While specific industrial production methods for (E)-N’-(1-(furan-2-yl)ethylidene)-2-hydroxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(1-(furan-2-yl)ethylidene)-2-hydroxybenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzohydrazides depending on the substituent introduced.

Scientific Research Applications

(E)-N’-(1-(furan-2-yl)ethylidene)-2-hydroxybenzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential as a therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N’-(1-(furan-2-yl)ethylidene)-2-hydroxybenzohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(Furan-2-yl)-3-(substituted phenyl)prop-2-en-1-one: A series of compounds with similar furan and benzene ring structures.

    Furan-2-carboxaldehyde derivatives: Compounds with a furan ring and various substituents on the aldehyde group.

Uniqueness

(E)-N’-(1-(furan-2-yl)ethylidene)-2-hydroxybenzohydrazide is unique due to its specific combination of a furan ring and a benzohydrazide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

N-[(E)-1-(furan-2-yl)ethylideneamino]-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-9(12-7-4-8-18-12)14-15-13(17)10-5-2-3-6-11(10)16/h2-8,16H,1H3,(H,15,17)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAAKJRIRVVWIER-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=C1O)/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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